molecular formula C18H21N5S B2370715 N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2380044-51-7

N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine

Cat. No. B2370715
CAS RN: 2380044-51-7
M. Wt: 339.46
InChI Key: AWPAOHKQQFGWJZ-UHFFFAOYSA-N
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Description

N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex molecule that can be synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is complex and not fully understood. It is believed to act as a partial agonist at dopamine receptors and a full agonist at serotonin receptors, leading to the modulation of neurotransmitter release and uptake. It has also been shown to inhibit the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, leading to increased arousal, attention, and motivation. It has also been shown to enhance cognitive function, memory, and learning.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is its potent binding affinity for several receptors, making it a potential candidate for the development of novel drugs targeting these receptors. However, its complex mechanism of action and potential side effects make it challenging to use in lab experiments.

Future Directions

There are several future directions for the research on N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine. One potential direction is the development of novel drugs targeting dopamine, serotonin, and adrenergic receptors using this compound as a lead compound. Another potential direction is the study of its effects on various neurological disorders such as Parkinson's disease, depression, and anxiety. Further research is needed to understand its mechanism of action and potential side effects fully.
Conclusion
In conclusion, N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is a complex molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is a complex process that requires specific reagents and conditions. The most common method used for its synthesis involves the reaction of 4-chloropyrido[3,4-d]pyrimidine-5(6H)-one with 4-thiophen-2-ylpiperidine in the presence of sodium hydride and N,N-dimethylformamide. The reaction mixture is then heated and stirred for several hours, followed by purification using chromatography techniques to obtain the final product.

Scientific Research Applications

N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent binding affinity for several receptors, including dopamine, serotonin, and adrenergic receptors, making it a potential candidate for the development of novel drugs targeting these receptors.

properties

IUPAC Name

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5S/c1-2-17(24-11-1)14-4-8-23(9-5-14)10-7-20-18-15-3-6-19-12-16(15)21-13-22-18/h1-3,6,11-14H,4-5,7-10H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPAOHKQQFGWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC3=NC=NC4=C3C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine

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